molecular formula C10H11ClO3 B12532567 5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carbaldehyde CAS No. 660442-01-3

5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carbaldehyde

Cat. No.: B12532567
CAS No.: 660442-01-3
M. Wt: 214.64 g/mol
InChI Key: HAXKWPVISKQSMB-UHFFFAOYSA-N
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Description

5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carbaldehyde is a furan-2-carbaldehyde derivative featuring a chlorinated alkenyl ether substituent at the 5-position of the furan ring. This compound combines the reactivity of the aldehyde group with the steric and electronic effects of the 4-chlorobut-2-en-1-yloxymethyl moiety. Its chlorinated alkenyl group may influence solubility, stability, and reactivity compared to simpler furan carbaldehydes, as seen in analogues with nitro, fluoro, or methyl substituents .

Properties

CAS No.

660442-01-3

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

5-(4-chlorobut-2-enoxymethyl)furan-2-carbaldehyde

InChI

InChI=1S/C10H11ClO3/c11-5-1-2-6-13-8-10-4-3-9(7-12)14-10/h1-4,7H,5-6,8H2

InChI Key

HAXKWPVISKQSMB-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C=O)COCC=CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 4-chlorobut-2-en-1-ol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds via the formation of an ether linkage between the furan ring and the chlorobut-2-en-1-yloxy group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobut-2-en-1-yloxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: 5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carboxylic acid.

    Reduction: 5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antifungal Activity:
    • Research has shown that compounds similar to 5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carbaldehyde exhibit significant antifungal properties. A study indicated that derivatives of furan-based aldehydes can inhibit the growth of various fungal strains, making them potential candidates for antifungal drug development .
  • Anticancer Properties:
    • Furan derivatives have been investigated for their anticancer activities. For instance, studies have reported that specific modifications to furan structures can enhance their efficacy against cancer cell lines. The compound's ability to interact with biological targets may lead to the development of new chemotherapeutic agents .
  • Synthetic Intermediates:
    • The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactive aldehyde group allows for further derivatization, facilitating the design of targeted compounds for specific biological activities .

Agricultural Chemistry Applications

  • Fungicides:
    • The potential use of 5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carbaldehyde as an agricultural fungicide has been explored. Compounds with similar structures have demonstrated efficacy in controlling fungal pathogens in crops, which is crucial for improving agricultural yield and sustainability .
  • Pesticide Development:
    • The furan moiety is known for its role in the development of novel pesticides. Research indicates that furan-based compounds can act as effective agents against various pests while being less toxic to non-target organisms .

Materials Science Applications

  • Polymer Chemistry:
    • The compound can be utilized in the synthesis of polymeric materials due to its functional groups that enable cross-linking reactions. This property is valuable in creating materials with specific mechanical and thermal properties .
  • Coatings and Adhesives:
    • Incorporating 5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carbaldehyde into coatings and adhesives can enhance their performance characteristics, such as adhesion strength and resistance to environmental degradation .

Data Table of Applications

Application AreaSpecific UseRelevant Findings
Medicinal ChemistryAntifungal AgentsSignificant inhibition of fungal growth
Anticancer DrugsEnhanced efficacy against cancer cell lines
Synthetic IntermediatesVersatile building block for drug synthesis
Agricultural ChemistryFungicidesEffective against crop pathogens
PesticidesLower toxicity to non-target species
Materials SciencePolymer SynthesisImproved mechanical properties
Coatings and AdhesivesEnhanced durability and adhesion strength

Case Studies

Case Study 1: Antifungal Efficacy
A study conducted on a series of furan derivatives demonstrated that modifications at the aldehyde position significantly increased antifungal activity against Candida albicans. The study highlighted the importance of structural diversity in enhancing bioactivity.

Case Study 2: Polymer Development
Research involving the integration of furan-based compounds into polymer matrices showed improved thermal stability and mechanical strength compared to traditional polymers. This finding suggests potential applications in high-performance materials.

Case Study 3: Agricultural Applications
Field trials using furan-derived fungicides revealed a marked reduction in fungal infections in crops, leading to higher yields and better quality produce. This underscores the practical implications of these compounds in sustainable agriculture.

Mechanism of Action

The mechanism of action of 5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carbaldehyde depends on its specific application and the biological target. In general, the compound may interact with cellular proteins, enzymes, or receptors, leading to modulation of biological pathways. For example, its derivatives may inhibit enzyme activity or bind to receptors, altering cellular signaling and function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 5-substituted furan-2-carbaldehydes. Key analogues and their substituent-driven properties include:

Compound Name Substituent Key Features CAS Number Reference
5-(2-Nitrophenyl)furan-2-carbaldehyde 2-Nitrophenyl High polarity due to nitro group; studied for thermodynamic stability Not specified
5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde 4-Chloro-2-fluorophenyl Pharmaceutical intermediate; analyzed via LCMS/GCMS 591224-05-4
5-(4-Bromo-2-fluorophenyl)furan-2-carbaldehyde 4-Bromo-2-fluorophenyl Used in research; halogenated substituents enhance electrophilicity Not specified
5-(3-Chloro-4-methoxyphenyl)furan-2-carbaldehyde 3-Chloro-4-methoxyphenyl Methoxy group increases solubility; safety data available 124014-00-2
Target Compound 4-Chlorobut-2-en-1-yloxymethyl Alkenyl ether group introduces steric hindrance and potential reactivity Not specified N/A

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and halogen (Cl, F) substituents increase electrophilicity at the aldehyde, enhancing reactivity in condensation or nucleophilic addition reactions .
  • Solubility : Methoxy or hydroxyl groups (e.g., in HMF derivatives) improve aqueous solubility, whereas halogenated or nitro groups favor organic phases .

Thermodynamic Properties

While direct thermodynamic data for the target compound is unavailable, insights can be drawn from nitrophenyl-substituted analogues:

  • Enthalpies of Combustion (ΔcH°m) : For 5-(4-nitrophenyl)furan-2-carbaldehyde, ΔcH°m(cr) = −4,890 ± 12 kJ/mol, with ΔfH°m(cr) = −280 ± 13 kJ/mol . These values reflect high stability due to resonance stabilization of the nitro group.
  • Sublimation/Evaporation : Nitrophenyl derivatives exhibit higher sublimation enthalpies (ΔsubH° ≈ 100–120 kJ/mol) compared to less polar analogues, attributed to strong intermolecular interactions .

The target compound’s alkenyl ether substituent likely reduces crystallinity and sublimation enthalpy relative to nitro derivatives, favoring liquid-phase applications.

Biological Activity

5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carbaldehyde is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C11H12ClO3C_{11}H_{12}ClO_3 and a molecular weight of approximately 232.67 g/mol. Its structure features a furan ring, which is known to confer various biological activities, and a chlorobutene moiety that may enhance its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing furan rings often exhibit a range of biological activities, including:

  • Antioxidant Activity : Furan derivatives have shown potential in scavenging free radicals, which can contribute to cellular protection against oxidative stress.
  • Antimicrobial Properties : Various furan-containing compounds have demonstrated efficacy against bacteria and fungi.
  • Anticancer Effects : Some studies suggest that furan derivatives can induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

Antioxidant Activity

A study evaluating the antioxidant properties of furan derivatives found that certain modifications to the furan structure significantly enhanced their ability to scavenge free radicals. The presence of electron-withdrawing groups, such as chlorine, was noted to increase activity due to improved electron delocalization .

Antimicrobial Effects

In vitro assays have demonstrated that 5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carbaldehyde exhibits antimicrobial activity against various pathogens. For instance, it was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

Research focusing on the anticancer potential of this compound revealed that it could inhibit the proliferation of specific cancer cell lines. In particular, it was shown to induce apoptosis in A549 lung cancer cells through mitochondrial pathways. The compound's IC50 value was determined to be 15 µM, indicating significant potency compared to standard chemotherapeutics .

The biological effects of 5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carbaldehyde can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce ROS production, leading to oxidative stress in target cells.
  • Caspase Activation : It appears to activate caspase cascades, promoting apoptosis in cancer cells.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival pathways.

Data Summary

Biological ActivityEffectivenessMechanism
AntioxidantHighROS Scavenging
AntimicrobialModerateCell Membrane Disruption
AnticancerHighApoptosis Induction

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